molecular formula C25H21NO5S B14990364 ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B14990364
M. Wt: 447.5 g/mol
InChI Key: QMMAIVOBKIYNIS-UHFFFAOYSA-N
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Description

ETHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chromene and thiophene moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Amidation and Esterification: The final steps involve amidation to introduce the amido group and esterification to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylthiophene moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the chromene and thiophene rings.

    Substitution: Substitution reactions may occur at various positions on the chromene and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound may be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Medicine: In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Industrial applications could involve its use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors.

    Pathway Interference: The compound may interfere with specific signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

    Chromene Derivatives: Compounds with similar chromene structures, such as flavonoids.

    Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-based drugs.

Uniqueness: The uniqueness of ETHYL 2-(6,8-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its combined chromene and thiophene structure, which may confer unique biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C25H21NO5S

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 2-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C25H21NO5S/c1-4-30-25(29)21-18(16-8-6-5-7-9-16)13-32-24(21)26-23(28)20-12-19(27)17-11-14(2)10-15(3)22(17)31-20/h5-13H,4H2,1-3H3,(H,26,28)

InChI Key

QMMAIVOBKIYNIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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